molecular formula C21H17FN2O2 B2413854 N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-carboxamide CAS No. 896290-11-2

N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-carboxamide

Cat. No.: B2413854
CAS No.: 896290-11-2
M. Wt: 348.377
InChI Key: WYVRHJWOWXVTSY-UHFFFAOYSA-N
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Description

N-[1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-carboxamide is a synthetic chemical hybrid designed for pharmaceutical and biochemical research. Its structure integrates a naphthalene carboxamide moiety, a scaffold frequently investigated for its potential biological activities, with a 5-oxopyrrolidine ring system that is a common feature in compounds with diverse pharmacological profiles . The inclusion of a 3-fluorophenyl group on the pyrrolidine nitrogen is a strategic modification often employed in medicinal chemistry to influence the molecule's electronic properties, metabolic stability, and binding affinity to biological targets . This molecular architecture suggests potential for exploration in multiple research areas. The 5-oxopyrrolidine (or γ-lactam) core is a recognized privileged structure in drug discovery, found in compounds studied for various biological activities . Furthermore, the naphthalene carboxamide component is a classic intermediate in the synthesis of dyes and pigments, indicating potential utility in materials science research . Researchers may find this compound valuable as a key intermediate for constructing more complex molecular architectures or as a probe for investigating novel biological pathways. Its structure offers a versatile platform for further synthetic modification and structure-activity relationship (SAR) studies.

Properties

IUPAC Name

N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN2O2/c22-17-6-3-7-19(11-17)24-13-18(12-20(24)25)23-21(26)16-9-8-14-4-1-2-5-15(14)10-16/h1-11,18H,12-13H2,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYVRHJWOWXVTSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC(=CC=C2)F)NC(=O)C3=CC4=CC=CC=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 3-fluorobenzaldehyde with pyrrolidinone derivatives under acidic or basic conditions to form the intermediate compound. This intermediate is then reacted with 2-naphthoyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-2-benzamide
  • N-(1-(3-chlorophenyl)-5-oxopyrrolidin-3-yl)-2-naphthamide
  • N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-2-anthramide

Uniqueness

N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-carboxamide stands out due to its specific combination of a fluorophenyl group and a naphthamide moiety, which imparts unique chemical properties and reactivity. This makes it particularly valuable in the synthesis of novel compounds and in applications requiring specific molecular interactions.

Biological Activity

N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-carboxamide is a synthetic organic compound that has garnered significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H17FN2O2C_{21}H_{17}FN_{2}O_{2}, with a molecular weight of 348.37 g/mol. The compound features a naphthalene core, a pyrrolidinone ring, and a carboxamide group, which contribute to its pharmacological properties.

Structural Features

  • Naphthalene Core : Provides hydrophobic interactions with biological targets.
  • Pyrrolidinone Ring : Facilitates conformational flexibility and interaction with various macromolecules.
  • Fluorophenyl Group : Enhances binding affinity to specific targets due to the electron-withdrawing nature of fluorine, which can influence electronic properties and steric effects.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The fluorophenyl group enhances binding affinity, while the naphthalene structure allows for effective interactions with hydrophobic pockets in proteins.

Pharmacological Properties

Research indicates that this compound exhibits significant activity in several areas:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit proliferation in various cancer cell lines.
  • Neuroprotective Effects : The compound shows promise in neurodegenerative disease models, potentially acting as an inhibitor of monoamine oxidase (MAO), which is implicated in neurodegeneration.

Data Summary

Biological ActivityTargetIC50 Value (µM)Reference
AnticancerL1210 Mouse Leukemia Cells<50 (potent inhibition)
MAO-B InhibitionMAO-B0.013 (selective)
CytotoxicityL929 Fibroblast Cells120.6 (non-cytotoxic)

Study 1: Anticancer Activity Assessment

A study evaluated the effectiveness of this compound against L1210 mouse leukemia cells. The compound demonstrated potent inhibition of cell proliferation with IC50 values in the nanomolar range. This suggests a strong potential for development as an anticancer agent.

Study 2: Neuroprotective Potential

In another study focusing on neurodegenerative disorders, the compound was assessed for its MAO-B inhibitory activity. It was found to be a reversible and competitive inhibitor with a high selectivity index, indicating its potential as a therapeutic agent for conditions such as Alzheimer's disease .

Q & A

(Basic) What are the established synthetic protocols for preparing N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-carboxamide, and what key intermediates should be prioritized?

Answer: Synthesis typically involves a multi-step approach:

Condensation of naphthalene-2-carboxylic acid derivatives (e.g., acid chloride or HATU-activated forms) with 3-amino-1-(3-fluorophenyl)pyrrolidin-5-one.

Fluorophenyl-pyrrolidinone precursors are synthesized via Buchwald-Hartwig amination or cross-coupling reactions.

Purification via column chromatography or recrystallization.
Key intermediates include the activated naphthalene-2-carboxylic acid derivative and the fluorinated pyrrolidinone core. Patent literature on analogous carboxamides highlights palladium-catalyzed coupling for fluorine incorporation .

(Basic) Which spectroscopic and chromatographic methods are most effective for characterizing purity and structural integrity?

Answer:

  • Structural confirmation: High-resolution mass spectrometry (HRMS), ¹H/¹³C NMR (focus on fluorine coupling patterns), and FT-IR for functional group analysis.
  • Purity assessment: Reverse-phase HPLC (C18 column, 210–254 nm UV detection) with LC-MS validation.
  • Crystallinity: X-ray diffraction (XRD) and differential scanning calorimetry (DSC), as demonstrated for fluorophenyl carboxamide polymorphs .

(Advanced) How can molecular docking studies predict target binding affinity, and how are discrepancies resolved?

Answer:

Use homology modeling (e.g., GPCR templates like serotonin receptors) and molecular dynamics simulations.

Incorporate fluorine’s electronegativity effects on π-π stacking and hydrogen bonding.

Validate predictions with site-directed mutagenesis and competitive binding assays.
Studies on VU0364739, a structurally related compound, emphasize cross-referencing computational data with functional assays (e.g., cAMP accumulation) .

(Advanced) What strategies address conflicting metabolic stability data across in vitro models?

Answer:

  • Parallel assays in human liver microsomes (HLM) and primary hepatocytes.
  • Quantify metabolites via LC-MS/MS and compare CYP450 inhibition profiles.
  • Introduce deuterium or halogenation at metabolic hotspots (e.g., pyrrolidinone ring).
  • Cross-validate with in silico ADMET tools (e.g., SwissADME) .

(Basic) What storage conditions ensure long-term stability?

Answer:

  • Store lyophilized powder under argon at -20°C in amber glass vials.
  • Avoid aqueous solutions due to hydrolysis risks.
  • Periodic HPLC purity checks are critical, as outlined in carboxamide safety protocols .

(Advanced) How to design a structure-activity relationship (SAR) study for fluorophenyl substitutions?

Answer:

Synthesize analogs with fluorine at ortho, meta, and para positions using directed metalation.

Test bioactivity in target-specific assays (e.g., kinase inhibition).

Analyze substituent effects via ANOVA and Tukey’s post-hoc tests.
SAR frameworks from similar naphthalene carboxamides prioritize meta-fluorine for enhanced receptor affinity .

(Basic) Which in vitro assays are suitable for initial pharmacological profiling?

Answer:

  • Broad-panel screening: Kinase profiling (DiscoverX) and GPCR functional assays (cAMP/calcium flux).
  • Binding assays: Fluorescence polarization or surface plasmon resonance (SPR).
    Reference protocols from GPCR-targeting naphthalene derivatives .

(Advanced) How to mitigate crystallinity variability during scale-up?

Answer:

  • Optimize anti-solvent crystallization (e.g., water/ethanol gradients).
  • Use seed crystals and monitor via in-line Raman spectroscopy.
  • Characterize polymorphs with XRD, referencing crystalline form patents .

(Basic) How to determine solubility for preclinical formulations?

Answer:

  • Shake-flask method in pH 1.2–7.4 buffers with UV quantification.
  • Co-solvents (e.g., PEG400) improve solubility for in vivo studies.
    Compare with predicted logP values (MarvinSuite) .

(Advanced) How to validate absence of genotoxic impurities?

Answer:

  • In silico: QSAR tools (DEREK Nexus) for mutagenicity prediction.
  • Analytical: LC-HRMS/MS at ppm sensitivity.
  • Biological: Ames test ± S9 metabolic activation.
    Follow ICH M7 guidelines for carboxamide impurity control .

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